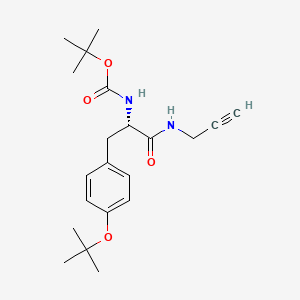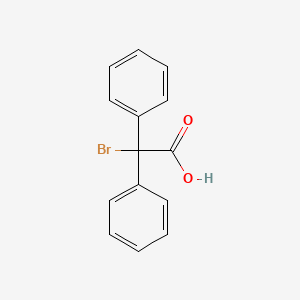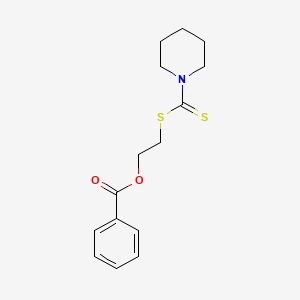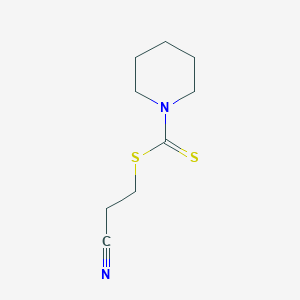
tert-Butyl (S)-(3-(4-(tert-butoxy)phenyl)-1-oxo-1-(prop-2-yn-1-ylamino)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE is a complex organic compound with a molecular formula of C21H30N2O4 and a molecular weight of 374.47 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a phenyl group, and a propynylamino group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butyl group: This step involves the reaction of isobutylene with a suitable catalyst to form the tert-butyl group.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide.
Formation of the propynylamino group: This step involves the reaction of propargylamine with a suitable reagent to form the propynylamino group.
Coupling reactions: The final step involves coupling the tert-butyl, phenyl, and propynylamino groups through a series of condensation and substitution reactions under controlled conditions.
Análisis De Reacciones Químicas
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Aplicaciones Científicas De Investigación
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various signaling pathways and biochemical processes .
Comparación Con Compuestos Similares
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE can be compared with similar compounds such as:
Cyclohexane, tert-butyl-: This compound has a similar tert-butyl group but lacks the phenyl and propynylamino groups, making it less complex.
1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethoxy)methyl]ethyl]carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the central carbon atom.
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate: This compound has a similar carbamate structure but differs in the specific functional groups attached to the central carbon atom.
Propiedades
Fórmula molecular |
C21H30N2O4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C21H30N2O4/c1-8-13-22-18(24)17(23-19(25)27-21(5,6)7)14-15-9-11-16(12-10-15)26-20(2,3)4/h1,9-12,17H,13-14H2,2-7H3,(H,22,24)(H,23,25)/t17-/m0/s1 |
Clave InChI |
CPGICGXPMVEYPA-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NCC#C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)


![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)


![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)

![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
